molecular formula C24H17ClO3 B12209125 (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12209125
M. Wt: 388.8 g/mol
InChI Key: DHUFTOXKRPNVDM-VJWOQVONSA-N
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Description

(2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Substitution Reactions:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) can facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.

Biology

Biologically, benzofuran derivatives are often explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, compounds like this compound may be investigated for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-chlorobenzylidene)-1-benzofuran-3(2H)-one
  • (2E)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its specific substitution pattern and the presence of both chlorobenzylidene and phenylprop-2-en-1-yl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H17ClO3

Molecular Weight

388.8 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H17ClO3/c25-21-11-5-4-10-18(21)15-23-24(26)20-13-12-19(16-22(20)28-23)27-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+,23-15-

InChI Key

DHUFTOXKRPNVDM-VJWOQVONSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Cl)O3

Origin of Product

United States

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